molecular formula C18H20O6 B11407127 ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate

ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate

Cat. No.: B11407127
M. Wt: 332.3 g/mol
InChI Key: LFAJAEARMNQQDD-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry for their anticoagulant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate typically involves the reaction of 4-methyl-2-oxo-8-propionyl-2H-chromen-7-ol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticoagulant and anticancer activities.

    Industry: Utilized in the development of photoactive materials and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like DNA gyrase, leading to antimicrobial effects. It may also interact with cellular pathways involved in inflammation and coagulation .

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C18H20O6/c1-5-13(19)16-14(23-11(4)18(21)22-6-2)8-7-12-10(3)9-15(20)24-17(12)16/h7-9,11H,5-6H2,1-4H3

InChI Key

LFAJAEARMNQQDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(C)C(=O)OCC

Origin of Product

United States

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